molecular formula C10H10N4S2 B14161997 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine CAS No. 71167-99-2

5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine

Cat. No.: B14161997
CAS No.: 71167-99-2
M. Wt: 250.3 g/mol
InChI Key: LPNRXNCCOYXHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is a chemical compound with the molecular formula C10H10N4S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with an amino group attached to each pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine typically involves the following steps:

    Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two pyridine rings. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine.

    Amination: The introduction of amino groups to the pyridine rings can be carried out using amination reactions. This often involves the use of ammonia or amine derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine involves its interaction with molecular targets through its disulfide and amino groups. The disulfide bond can undergo redox reactions, which are crucial in various biological processes. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Diamino-2,2’-bipyridine: Similar structure but lacks the disulfide bond.

    2,2’-Dithiobis(pyridine): Contains a disulfide bond but lacks amino groups.

Uniqueness

5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is unique due to the presence of both disulfide and amino functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various fields of research.

Properties

CAS No.

71167-99-2

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

5-[(6-aminopyridin-3-yl)disulfanyl]pyridin-2-amine

InChI

InChI=1S/C10H10N4S2/c11-9-3-1-7(5-13-9)15-16-8-2-4-10(12)14-6-8/h1-6H,(H2,11,13)(H2,12,14)

InChI Key

LPNRXNCCOYXHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1SSC2=CN=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.